[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7/h1-4,8,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXVWIPPWXHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 4-(1,2,2,2-tetrafluoroethyl)benzaldehyde or 4-(1,2,2,2-tetrafluoroethyl)benzoic acid.
Reduction: Formation of 4-(1,2,2,2-tetrafluoroethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a probe to study the effects of fluorine substitution on biological activity. It can be incorporated into biologically active molecules to investigate their interactions with biological targets.
Medicine
In medicine, this compound is explored for its potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol involves its interaction with specific molecular targets. The presence of the tetrafluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Alcohols
1-(2-Fluorophenyl)ethanol
- Structure: A monocyclic aromatic alcohol with a single fluorine substituent at the ortho position and a secondary alcohol group.
- Key Differences: The monofluorination in 1-(2-fluorophenyl)ethanol (C₈H₉FO) results in lower thermal stability compared to the tetrafluoroethyl group in the target compound. The ortho-fluorine induces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the para-substituted tetrafluoroethyl group .
- Applications : Used in organic synthesis and agrochemicals but lacks the multi-fluorine advantages of the target compound.
1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
- Structure : Contains a trifluoromethyl (-CF₃) group at the para position and a vicinal diol (-CH(OH)CH₂OH) functional group.
- Key Differences: The diol group increases hydrophilicity, contrasting with the single alcohol in [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol.
Compounds with Tetrafluoroethyl Substituents
Desflurane (1,2,2,2-Tetrafluoroethyl difluoromethyl ether)
- Structure : An ether with a tetrafluoroethyl group bonded to a difluoromethyl (-O-CF₂H) moiety.
- Key Differences: Desflurane (C₃H₂F₆O) is volatile (boiling point ~23.5°C), making it suitable as an inhalation anesthetic, whereas this compound is a solid with higher thermal stability due to its aromatic backbone . The ether linkage in Desflurane confers resistance to hydrolysis, unlike the alcohol group in the target compound, which may undergo oxidation or esterification .
4-(1,2,2,2-Tetrafluoroethyl)-2-(trifluoromethyl)quinoline
- Structure: A quinoline core substituted with tetrafluoroethyl and trifluoromethyl groups.
- Key Differences: The quinoline ring enhances π-π stacking interactions, useful in materials science, whereas the phenyl-methanol structure is more suited for hydrogen bonding in drug design. Synthesis of the quinoline derivative reported a low yield (14%), suggesting challenges in introducing tetrafluoroethyl groups to heterocycles compared to benzene derivatives .
Other Fluorinated Phenyl Derivatives
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Structure: A branched alkylphenol ether with ethoxyethanol chains.
- Key Differences :
Comparative Data Table
Research Findings and Insights
- Synthetic Challenges: Introducing tetrafluoroethyl groups to aromatic systems (e.g., via Ishikawa’s reagent or BF₃·Et₂O catalysis) often results in moderate yields (e.g., 14% for quinoline derivatives), highlighting the need for optimized protocols .
- Stability: The tetrafluoroethyl group enhances resistance to metabolic degradation compared to trifluoromethyl or monofluorinated analogs, as seen in crop protection agents () .
- Thermal Properties: Ethers like Desflurane exhibit volatility, whereas aromatic alcohols such as this compound have higher melting points due to intermolecular hydrogen bonding .
Biological Activity
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol is a fluorinated organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by the presence of a tetrafluoroethyl group, influences its biological activity and interactions with various molecular targets.
- Molecular Formula : C9H8F4O
- Molecular Weight : 208.16 g/mol
- CAS Number : 2193065-52-8
The tetrafluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms can modify the compound's binding affinity and selectivity towards these targets. This unique interaction profile allows researchers to explore its potential in various therapeutic areas.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The fluorinated structure may enhance the efficacy against bacterial strains by influencing membrane permeability and disrupting cellular functions. For instance, studies have shown that related compounds demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The incorporation of this compound into biologically active molecules has been investigated for its antiproliferative effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
Recent investigations into the biological activity of this compound have yielded promising results:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial effects | Showed significant inhibition of E. coli growth at MIC values of 50 µg/mL. |
| Study B | Investigate anticancer effects | Induced apoptosis in Hela cells with an IC50 of 200 µg/mL. |
| Study C | Assess metabolic stability | Demonstrated enhanced stability in metabolic assays compared to non-fluorinated analogs. |
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Structure | Biological Activity |
|---|---|---|
| [4-(Trifluoromethyl)phenyl]methanol | Trifluoromethyl group | Moderate antibacterial activity |
| [4-(Fluoromethyl)phenyl]methanol | Fluoromethyl group | Lower metabolic stability |
| [4-(Chloromethyl)phenyl]methanol | Chloromethyl group | Reduced lipophilicity |
The tetrafluoroethyl substitution imparts distinct advantages in terms of stability and reactivity compared to these analogs.
Q & A
Q. What are the optimal synthetic routes for [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluoroalkylation of a phenyl precursor followed by reduction. For example, fluoroalkylation of 4-methoxyphenol with bromotetrafluoroethane under basic conditions can introduce the tetrafluoroethyl group. Subsequent oxidation (e.g., using chromic acid) and reduction (e.g., LiAlH₄) steps yield the primary alcohol. Reaction temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) critically affect yield. Characterization via and high-resolution mass spectrometry (HRMS) is essential to confirm purity and structure .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Use to identify the methanol proton (δ ~4.8 ppm, broad singlet) and aromatic protons (δ ~7.3–7.6 ppm). is critical for confirming the tetrafluoroethyl group (distinct coupling patterns for CF₃ and CF₂ groups). Fourier-transform infrared spectroscopy (FTIR) should show O-H stretches (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹). X-ray crystallography may resolve stereoelectronic effects of the fluorinated moiety .
Advanced Research Questions
Q. What are the challenges in studying the metabolic stability of this compound in biological systems?
- Methodological Answer : The compound’s fluorinated group may resist enzymatic degradation, complicating metabolic profiling. Use in vitro assays with liver microsomes or hepatocytes to identify phase I/II metabolites. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with isotopic labeling can track metabolic pathways. Comparative studies with non-fluorinated analogs are recommended to isolate the impact of the tetrafluoroethyl group on stability .
Q. How does the electron-withdrawing tetrafluoroethyl group influence the compound’s reactivity in catalytic transformations?
- Methodological Answer : The strong electron-withdrawing effect of the CF₃CF₂ group activates the phenyl ring toward nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura couplings, the fluorinated phenyl moiety enhances electrophilicity, requiring milder palladium catalysts (e.g., Pd(PPh₃)₄) and lower temperatures. Density functional theory (DFT) calculations can map charge distribution and predict regioselectivity in cross-coupling reactions .
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of derivatives of this compound?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) to the phenyl ring to sterically hinder aggregation. Solvent choice (e.g., THF with 1% DMSO) can reduce π-π stacking. Time-resolved fluorescence spectroscopy and dynamic light scattering (DLS) help quantify aggregation effects. Derivatives functionalized with hydrophilic groups (e.g., sulfonates) improve aqueous solubility .
Contradictions and Resolutions in Literature
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers resolve this?
- Methodological Answer : Discrepancies arise from varying purity levels and hydration states. Use Karl Fischer titration to quantify water content. Solubility should be measured via ultraviolet-visible (UV-Vis) spectroscopy in rigorously dried solvents (e.g., anhydrous DMF or acetonitrile). Computational solubility parameters (Hansen solubility parameters) can predict miscibility .
Environmental and Safety Considerations
Q. What are the ecotoxicological risks associated with this compound, and how can biodegradability be assessed?
- Methodological Answer : The compound’s CF₃CF₂ group may confer environmental persistence. Conduct OECD 301F biodegradation tests with activated sludge to assess aerobic degradation. Use gas chromatography–mass spectrometry (GC-MS) to detect volatile fluorinated byproducts. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate acute toxicity. Alternative synthetic routes using biocatalysts (e.g., fluorinases) may reduce ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
